molecular formula C8H2ClF9N2O B13433318 3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine

3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine

Cat. No.: B13433318
M. Wt: 348.55 g/mol
InChI Key: CEJUCFVGCNCSNO-UHFFFAOYSA-N
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Description

3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine is a complex organic compound characterized by the presence of a pyridazine ring substituted with a chloro group and a hexafluoroisopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine typically involves the reaction of a pyridazine derivative with a hexafluoroisopropylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the substitution process. Specific details on the reaction conditions, such as temperature and solvent, are crucial to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The choice of solvent and temperature also plays a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine apart from similar compounds is its unique combination of a pyridazine ring with a hexafluoroisopropyl group. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C8H2ClF9N2O

Molecular Weight

348.55 g/mol

IUPAC Name

3-chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine

InChI

InChI=1S/C8H2ClF9N2O/c9-3-1-2-4(20-19-3)21-5(6(10,11)12,7(13,14)15)8(16,17)18/h1-2H

InChI Key

CEJUCFVGCNCSNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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